molecular formula C8H5IO3 B3294217 2-formyl-5-iodobenzoic acid CAS No. 886499-25-8

2-formyl-5-iodobenzoic acid

Cat. No.: B3294217
CAS No.: 886499-25-8
M. Wt: 276.03 g/mol
InChI Key: FWROVMGDQOJNKM-UHFFFAOYSA-N
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Description

2-Formyl-5-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a formyl group (-CHO) and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-5-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where anthranilic acid is first diazotized and then reacted with iodide to introduce the iodine atom at the desired position . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of potassium iodide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-iodobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-5-iodobenzoic acid.

    Reduction: 2-Hydroxymethyl-5-iodobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formyl-5-iodobenzoic acid depends on the specific application. In chemical reactions, the formyl group and iodine atom provide sites for nucleophilic attack and electrophilic substitution, respectively. The molecular targets and pathways involved would vary based on the specific reaction or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-iodobenzoic acid is unique due to the presence of both a formyl group and an iodine atom on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

2-formyl-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWROVMGDQOJNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428348
Record name 2-formyl-5-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-25-8
Record name 2-formyl-5-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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